Enantioselective TAAR1 Agonist Potency: (S)-Enantiomer Yields Clinical Candidate, (R)-Enantiomer is Inactive
The (S)-configured ralmitaront, directly derived from (S)-4-(morpholin-2-yl)aniline, achieves an EC50 of 110.4 nM at hTAAR1 . In contrast, the (R)-enantiomer (Example 2 in the Roche patent) is listed as a comparative example and does not exhibit the potent partial agonism required for clinical development; it is disclosed solely to define the boundary of the invention [1][2]. This establishes that only the (S)-building block provides the active configuration.
| Evidence Dimension | hTAAR1 cAMP EC50 |
|---|---|
| Target Compound Data | 110.4 nM (ralmitaront, (S)-enantiomer) |
| Comparator Or Baseline | Comparative Example 2 ((R)-enantiomer); disclosed as non‑agonist in patent |
| Quantified Difference | Only the (S)-enantiomer demonstrates meaningful agonism; (R)-enantiomer is presented as a negative control (no reported EC50 below threshold). |
| Conditions | hTAAR1 cAMP accumulation assay in HEK293 cells |
Why This Matters
The (S)-specific building block is mandatory for the synthesis of the clinical candidate; procurement of the (R)-enantiomer would halt a medicinal chemistry program targeting TAAR1.
- [1] Hoffmann-La Roche. Morpholine Derivative. Patent Application US 2021/0122743 A1, 2021. https://patents.justia.com/patent/20210122743 View Source
- [2] Patent WO2017157873 (Roche). 5‑Ethyl‑4‑methyl‑N‑(4‑(morpholin‑2‑yl)phenyl)‑1H‑pyrazole‑3‑carboxamide. https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2017157873 View Source
